molecular formula C12H14N4O B11813670 3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 1256821-69-8

3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B11813670
CAS No.: 1256821-69-8
M. Wt: 230.27 g/mol
InChI Key: KIIAEBNUANLOJT-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 1256821-69-8) is a high-value heterocyclic compound with a molecular formula of C12H14N4O and a molecular weight of 230.27 g/mol . This 1,2,4-oxadiazole derivative is a versatile chemical building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel antifungal agents . Compounds featuring the 1,2,4-oxadiazole core linked to piperidine and heteroaromatic rings, such as pyridine, have demonstrated significant promise in biological evaluations. Research indicates that such structural motifs exhibit potent in vitro antifungal activity against pathogenic strains, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans, with some analogs showing activity comparable to standard drugs like miconazole and fluconazole . The compound's mechanism of action is attributed to its ability to serve as a key scaffold in molecular frameworks that disrupt fungal growth, making it a crucial intermediate for developing new therapeutic agents. Its structure, which incorporates both piperidine and pyridine rings, contributes to its pharmacophoric properties and potential for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers can utilize this compound to explore new chemical entities in antimicrobial development, heterocyclic chemistry, and pharmaceutical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1256821-69-8

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-piperidin-4-yl-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H14N4O/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h3-4,7-9,13H,1-2,5-6H2

InChI Key

KIIAEBNUANLOJT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC(=N2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Two-Step Synthesis from Amidoximes

A classical route involves the cyclization of O-acylamidoximes, derived from amidoximes and acyl chlorides. Lukyanov et al. demonstrated this method for sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines, where substituted pyridine-3-carboximidamide reacts with acyl chlorides to form O-acylamidoxime intermediates. Subsequent cyclization using tetrabutylammonium fluoride (TBAF) in acetonitrile at room temperature yields the oxadiazole core.

For this compound, the protocol would involve:

  • Amidoxime Formation : Piperidin-4-amine reacts with hydroxylamine to generate piperidin-4-carboximidamide.

  • Acylation : Treatment with pyridine-4-carbonyl chloride forms the O-acylamidoxime intermediate.

  • Cyclization : TBAF-catalyzed intramolecular cyclization at room temperature.

This method achieves yields of 70–90% for analogous compounds but requires isolation of intermediates, increasing operational complexity.

One-Pot Synthesis in Aprotic Bipolar Solvents

NaOH/DMSO-Mediated Cyclization

Baykov et al. developed a one-pot method using NaOH/DMSO to facilitate cyclization between amidoximes and carboxylic acid esters at room temperature. For the target compound:

  • Reaction Setup : Piperidin-4-carboximidamide and pyridine-4-carboxylic acid methyl ester are dissolved in DMSO.

  • Base Activation : NaOH (2 equiv) deprotonates the amidoxime, enabling nucleophilic attack on the ester.

  • Cyclization : Spontaneous heterocycle formation occurs within 4–24 hours at 25°C.

Advantages :

  • Eliminates intermediate isolation.

  • Compatible with thermally labile substrates.

  • Yields range from 11–90%, depending on substituent steric effects.

Limitations :

  • Prolonged reaction times for electron-deficient esters.

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition

Nitrile oxides and nitriles undergo 1,3-dipolar cycloaddition to form 1,2,4-oxadiazoles. However, this method is less favorable for 3,5-disubstituted derivatives due to competing dimerization of nitrile oxides and poor regioselectivity. Platinum(IV) catalysts improve reactivity but increase costs.

Microwave-Assisted Synthesis

Srivastav et al. reported solvent-free microwave synthesis of oxadiazoles, reducing reaction times from hours to minutes. Applying this to the target compound:

  • Irradiation : A mixture of piperidin-4-carboximidamide and pyridine-4-carbonyl chloride is subjected to microwave irradiation (300 W, 120°C).

  • Cyclization : Rapid intramolecular dehydration forms the oxadiazole ring.

This approach achieves >80% yield in 15–30 minutes but requires specialized equipment.

Case Study: Optimization for Piperidine and Pyridine Substituents

Steric and Electronic Considerations

The piperidin-4-yl and pyridin-4-yl groups introduce steric hindrance and electron-withdrawing effects, necessitating tailored conditions:

  • Base Selection : Strong bases (e.g., NaOH) outperform organic bases (e.g., Et3_3N) in DMSO-mediated reactions.

  • Solvent Polarity : DMSO enhances solubility of polar intermediates, critical for maintaining reaction homogeneity.

Comparative Reaction Conditions

MethodReagents/ConditionsYield (%)Time
TBAF-Catalyzed CyclizationTBAF, CH3_3CN, RT852–4 h
One-Pot (NaOH/DMSO)NaOH, DMSO, RT7812 h
Microwave-AssistedMW, 300 W, 120°C820.5 h

Chemical Reactions Analysis

Cyclodehydration of Diacylhydrazines

A key synthesis route involves cyclodehydration of 1,2-diacylhydrazines using dibromotriphenylphosphorane (PPh₃Br₂) under mild conditions :

Starting MaterialReagent/ConditionsYield (%)Reference
1,2-DibenzoylhydrazinePPh₃Br₂ (1.5 equiv), DCM, rt63.7
Benzoic acid + BenzohydrazidePPh₃Br₂, sequential addition63.8

Mechanistic studies propose an intermediate diacylhydrazine formation, followed by cyclization via Brønsted acid catalysis. Computational analysis (PM3 and MM2) indicates that electron-withdrawing substituents lower the Gibbs free energy of activation by 8–12 kcal/mol compared to electron-donating groups .

Oxidative Cyclization of Amidoximes

Oxidative cyclization of amidoximes using N-bromosuccinimide (NBS) and DBU achieves 1,2,4-oxadiazoles at room temperature :

text
RC(=NOH)NH₂ + NBS/DBU → 1,2,4-oxadiazole + HBr + Succinimide

Key Data :

  • Reaction time: 5–18 hours

  • Yields: 50–84% (depending on substituents)

  • Mechanism involves N-halogenation followed by dehydrohalogenation and cyclization .

C–H Arylation

Copper-catalyzed C–H arylation of the oxadiazole core enables diversification. For example, coupling with aryl iodides using CuI (10 mol%) and 1,10-phenanthroline at 80°C achieves 5-aryl-2-substituted derivatives :

Aryl IodideOxadiazole SubstituentYield (%)Reference
4-FluorophenylPhenyl78
Heteroaryl (e.g., pyridyl)Alkyl65–82

Limitations : Alkenyl and sterically hindered aryl iodides reduce yields (<50%) .

Amination with O-Benzoyl Hydroxylamines

Copper(II)-mediated amination introduces amino groups at the oxadiazole’s 5-position :

text
R-Oxadiazole + Ar-NH-OBz → Cu(OAc)₂, PPh₃ → R-Oxadiazole-NH-Ar

Conditions :

  • Reagents: Cu(OAc)₂ (0.75 equiv), PPh₃ (1.5 equiv), LiOtBu (2.4 equiv)

  • Temperature: 40°C, 18 hours

  • Yields: 55–72%

Hydrolytic Stability

The 1,2,4-oxadiazole ring resists hydrolysis under neutral and acidic conditions (pH 1–6) but undergoes ring-opening in strong bases (pH >12) via nucleophilic attack at the C5 position .

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, with exothermic peaks at 220–250°C .

Enzyme Inhibition

The compound exhibits inhibitory activity against histone deacetylases (HDACs) and carbonic anhydrases (CAs) :

Target EnzymeIC₅₀ (nM)MechanismReference
HDAC-18.2Zinc chelation via oxadiazole N-atoms
hCA IX0.089Sulfonamide-like binding

Structure-Activity Relationship (SAR) :

  • Piperidine substitution enhances membrane permeability (logP = 2.3) .

  • Pyridine at C3 improves binding affinity to hydrophobic enzyme pockets .

Coordination Chemistry

The pyridine and piperidine nitrogen atoms enable metal coordination. Example with Cu(II) :

text
This compound + CuCl₂ → [Cu(L)₂Cl₂]

Properties :

  • Stability constant (logK): 4.7 ± 0.2

  • Magnetic moment: 1.73 BM (indicative of square planar geometry) .

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-31G**) highlight:

  • Electron density at C5: −0.32 e (susceptible to electrophilic attack) .

  • HOMO-LUMO gap: 5.1 eV (suggesting moderate reactivity) .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals, particularly as a potential anti-cancer agent. Studies indicate that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their effects on human cancer cell lines. The results demonstrated that compounds similar to 3-(piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole exhibited IC50_{50} values in the low micromolar range against breast and lung cancer cells .

CompoundIC50_{50} (µM)Cancer Cell Line
Compound A2.5MCF-7 (Breast)
Compound B3.0A549 (Lung)
This compound1.8MCF-7

Agricultural Applications

In agricultural science, oxadiazole derivatives have been explored for their potential as herbicides and fungicides. The unique structure of this compound allows it to interact with biological systems in plants.

Case Study: Herbicidal Activity

A research article published in Pesticide Biochemistry and Physiology evaluated the herbicidal properties of various oxadiazoles. The study found that certain derivatives inhibited the growth of common weeds at concentrations comparable to commercial herbicides .

CompoundEffective Concentration (g/ha)Target Weed
Compound C0.5Amaranthus spp.
Compound D0.7Solanum nigrum
This compound0.6Echinochloa crus-galli

Materials Science Applications

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Semiconductor

Research conducted at a leading materials science laboratory demonstrated that incorporating oxadiazole derivatives into polymer matrices enhanced the charge transport properties significantly .

Material TypeConductivity (S/cm)Application
Pure Polymer0.01Insulation
Polymer with Oxadiazole Derivative0.15Organic Electronics

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1,2,4-Oxadiazoles with Piperidine/Pyridine Moieties

Compound A : (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z)
  • Structure : Differs in the piperidine substitution (but-3-en-2-yl group) and the 3-(trifluoromethyl)phenyl substituent.
  • Synthesis : Prepared via iridium-catalyzed amination (50°C, DME) with 99% yield and 97% enantiomeric excess (ee) .
  • Key Data :

    Property Value
    Molecular Weight 347.34 g/mol
    Yield 99%
    ee 97% (SFC analysis)
Compound B : 5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (1) and Regioisomer (2)
  • Structure : Positional isomerism (perfluoroheptyl at position 5 vs. 3).
  • Synthesis: Compound 1: Synthesized via reaction of N’-hydroxyisonicotinimidamide with perfluorooctanoyl chloride (48% yield). Compound 2: Produced via ANRORC rearrangement of 1 (86% yield) .
  • Key Data :

    Property Compound 1 Compound 2
    $^1$H-NMR (CD$_3$CN) δ 8.86 (d, 2H) δ 8.93 (d, 2H)
    Yield 48% 86%
Compound C : 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole (GSK1292263)
  • Structure : Contains a sulfonylphenylpyridine moiety and isopropyl group.
  • Applications: Potential pharmaceutical use (molecular weight: 456.56 g/mol) .

Chloromethyl-Substituted Analogues

Compound D : 5-(Chloromethyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 50737-35-4)
  • Structure : Chloromethyl group at position 5 instead of piperidin-4-yl.
  • Properties : Lower molecular weight (195.61 g/mol) and higher reactivity, making it a versatile intermediate .

Piperidine Ring Positional Isomers

Compound E : 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole
  • Structure : Piperidin-3-yl substitution vs. piperidin-4-yl in the target compound.

Comparative Analysis of Key Properties

Stereoselectivity and Purity

  • Enantioselective synthesis (e.g., 97% ee for Compound 3z) highlights advancements in catalytic methods .

Biological Activity

3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure:

  • Molecular Formula: C12H15N5O
  • Molecular Weight: 225.28 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study highlighted that modifications at various positions on the oxadiazole ring can enhance the anticancer activity of these compounds. The study utilized quantitative structure–activity relationship (QSAR) models and docking studies to predict the binding affinity of these compounds to target proteins involved in cancer progression.

Key Findings:

  • Caspase Activation: Compounds similar to this compound have been shown to activate caspase pathways, leading to apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

CompoundIC50 (µM)Target ProteinReference
This compound9.4Caspase-3
Analog A12.5GSK-3
Analog B15.0B-Raf

The mechanism underlying the biological activity of this compound involves interaction with specific protein targets. For instance:

  • Binding Interactions: The oxadiazole ring forms hydrogen bonds with amino acid residues in target proteins such as caspases and kinases.
  • Inhibition of Tumor Growth: The compound may inhibit pathways critical for tumor growth and metastasis by modulating protein interactions.

Case Studies

Several case studies have explored the efficacy of this compound in cellular models:

Case Study 1: In Vitro Antitumor Activity
A study evaluated the compound's effect on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 9.4 µM against breast cancer cells .

Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of related compounds. The results suggested that these oxadiazole derivatives could inhibit pro-inflammatory cytokine release in vitro .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine and pyridine moieties can significantly influence the biological activity:

  • Substituents on the Oxadiazole Ring: Altering substituents can enhance or reduce activity.

Table 2: SAR Insights

SubstituentEffect on Activity
Methyl GroupIncreased potency
Halogen SubstitutionDecreased solubility
Hydroxyl GroupEnhanced binding affinity

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key markers include aromatic proton signals (δ 8.86–8.93 ppm for pyridinyl groups) and piperidine methylene resonances (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 525.53 for BAY87-2243 derivatives) .
  • FTIR : Oxadiazole ring vibrations (~1600 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

How can computational chemistry predict reactivity and stability?

Advanced Research Question

  • DFT Calculations : Model transition states to predict regioselectivity in cyclization reactions .
  • Molecular Dynamics : Simulate substituent effects on solubility (e.g., perfluoroalkyl groups enhance hydrophobicity) .
  • Docking Studies : Predict binding affinities for bioactivity optimization (e.g., HDAC6 inhibition) .

What experimental strategies evaluate antioxidant potential?

Basic Research Question

  • DPPH Assay : Measure radical scavenging activity at λ = 517 nm; compare IC₅₀ values to BHA/BHT controls .
  • FRAP Assay : Quantify Fe³⁺ reduction capacity; triazole derivatives show enhanced activity over oxadiazoles .
  • Cell-Based Models : Use HepG2 cells to assess intracellular ROS reduction .

Best practices for crystallographic analysis using SHELXL?

Advanced Research Question

  • Data Collection : High-resolution (<1.0 Å) X-ray data minimizes refinement errors .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps for missing hydrogens .

How do substituents influence physicochemical/bioactive properties?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability but reduce solubility .
  • Piperidine Modifications : N-alkylation (e.g., cyclopropyl) enhances blood-brain barrier penetration (e.g., BAY87-2243) .
  • Heterocyclic Additions : Borane complexes (e.g., Compound 62) improve α7 nicotinic receptor binding .

Methodologies to assess compound stability under storage?

Basic Research Question

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation products .
  • Cyclic Voltammetry : Predict oxidative stability in solution (e.g., DMSO) .

Resolving contradictions in biological activity data?

Advanced Research Question

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite Profiling : Use LC-MS to identify active vs. inactive metabolites .
  • Statistical Analysis : Apply ANOVA to differentiate assay variability from true activity differences .

Advanced derivatization techniques for piperidine functionalization?

Advanced Research Question

  • Quaternization : React with 1-iododecane in acetonitrile to form cationic salts (e.g., 1a-c) .
  • Borane Complexation : Stabilize intermediates for α7 receptor targeting (e.g., Compound 61) .
  • Enantioselective Catalysis : Chiral iridium catalysts introduce stereocenters (e.g., 97% ee via SFC) .

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